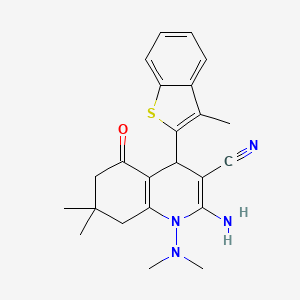![molecular formula C16H22N6O B5967790 N-(4-pyridinylmethyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B5967790.png)
N-(4-pyridinylmethyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-pyridinylmethyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a complex organic compound that features a pyridine ring, a tetrazole ring, and a cyclohexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-pyridinylmethyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the alkylation of 4-pyridinemethanol with a suitable halide to introduce the pyridinylmethyl group. This is followed by the formation of the tetrazole ring through a cyclization reaction involving an azide and a nitrile. The final step involves the coupling of the tetrazole intermediate with a cyclohexyl acetamide derivative under appropriate conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps to improve reaction efficiency and scalability. Additionally, the purification of the final product would be crucial, potentially involving techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-pyridinylmethyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides.
Reduction: The tetrazole ring can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for the formation of N-oxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the tetrazole ring.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of primary or secondary amines from the tetrazole ring.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
N-(4-pyridinylmethyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a ligand in the study of biological receptors.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of N-(4-pyridinylmethyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the pyridine and tetrazole rings suggests potential interactions with metal ions or hydrogen bonding sites, which could be crucial for its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-pyridinylmethyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide: can be compared to other compounds with similar structural motifs, such as:
Uniqueness
The uniqueness of this compound lies in its combination of these three distinct structural features, which can confer unique chemical and biological properties. This combination allows for diverse interactions and reactivity, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
N-(pyridin-4-ylmethyl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O/c23-15(18-11-14-4-8-17-9-5-14)10-16(6-2-1-3-7-16)12-22-13-19-20-21-22/h4-5,8-9,13H,1-3,6-7,10-12H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRCHXWEJGKYJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)NCC2=CC=NC=C2)CN3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3,4-dimethoxyphenyl)-1-[(2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methyl]piperidin-3-amine](/img/structure/B5967711.png)
![4-{4-methoxy-3-[(4-methylbenzyl)oxy]benzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B5967715.png)
![1-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]-N-(4-pyrazol-1-ylphenyl)piperidine-2-carboxamide](/img/structure/B5967722.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B5967730.png)
![ethyl 4-{[(1-cycloheptyl-6-oxo-3-piperidinyl)carbonyl]amino}-1-piperidinecarboxylate](/img/structure/B5967743.png)
![4-{[3-(4-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxyphenol](/img/structure/B5967748.png)
![N-[[1-(2-methoxyphenyl)pyrazol-4-yl]methyl]-1-methylpiperidine-3-carboxamide](/img/structure/B5967761.png)
![2-(2-Ethoxy-4-{3-methyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-4-YL}phenoxy)acetamide](/img/structure/B5967764.png)
![1-(1-AZEPANYL)-3-{[3-(1-AZEPANYL)-3-OXOPROPYL]SULFANYL}-1-PROPANONE](/img/structure/B5967768.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinamine](/img/structure/B5967776.png)


![[5-(indol-1-ylmethyl)-1H-pyrazol-3-yl]-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B5967808.png)
![[6-(2,5-dimethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-[(2S)-4-methyl-2-propan-2-ylpiperazin-1-yl]methanone](/img/structure/B5967815.png)
